molecular formula C15H9FO5 B025922 4-(4-Fluorobenzoyl)isophthalic acid CAS No. 1645-24-5

4-(4-Fluorobenzoyl)isophthalic acid

Cat. No. B025922
CAS RN: 1645-24-5
M. Wt: 288.23 g/mol
InChI Key: JVUHTPARUDQETP-UHFFFAOYSA-N
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Description

Fluorinated aromatic compounds, such as 4-(4-Fluorobenzoyl)isophthalic acid, are of significant interest due to their unique chemical and physical properties, which make them useful in various applications, including material science and organic synthesis.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves reactions under specific conditions to introduce fluorine atoms or fluorine-containing groups into the aromatic ring. A notable method for synthesizing fluorinated compounds includes the reaction of fluorobenzoyl isothiocyanate with fluoroanilines in dry acetonitrile to produce fluorinated thioureas, demonstrating the versatility of fluorinated building blocks in organic synthesis (Saeed, Erben, Shaheen, & Flörke, 2011).

Molecular Structure Analysis

Fluorinated compounds often exhibit unique structural characteristics due to the electron-withdrawing nature of fluorine. For instance, fluorinated thioureas show almost planar carbonyl and thiourea groups, with conformation stabilized by intramolecular hydrogen bonds, highlighting the impact of fluorination on molecular conformation and stability.

Chemical Reactions and Properties

Fluorinated aromatic compounds participate in a variety of chemical reactions, leveraging the reactivity of the fluorine atom or fluorinated groups. The synthesis of polymers from fluorinated monomers, such as the reaction of 2-(2-Fluoro-4-hydroxybenzoyl)-benzoic acid with hydrazine hydrate, exemplifies the role of fluorinated compounds in forming high-performance materials with excellent solubility and thermal properties (Xiao, Wang, Jin, Jian, & Peng, 2003).

Scientific Research Applications

Supramolecular Assembly and Polymer Synthesis

4-(4-Fluorobenzoyl)isophthalic acid and its derivatives have been studied for their potential in creating high molecular weight polymers and in supramolecular assembly processes. The pseudoacid chlorides derived from compounds similar to 4-(4-Fluorobenzoyl)isophthalic acid have been shown to condense with primary amines, yielding diastereomeric bis(hydroxyindolinone)s and with diamines to produce poly(hydroxyindolinone)s. These compounds are of interest due to their ability to assemble with macrocyclic diimide-sulfones, forming [3]pseudorotaxanes stabilized by pi-pi-stacking and van der Waals interactions, highlighting their potential in the development of new materials (Colquhoun et al., 2010).

High-Performance Polymers

In another study, a derivative of 4-(4-Fluorobenzoyl)isophthalic acid, 2-(2-Fluoro-4-hydroxybenzoyl)-benzoic acid (FHBBA), was synthesized and used to produce a fluorinated phthalazinone monomer, which was then polycondensed with various reactants to create polymers with excellent thermal properties and solubility in common aprotic solvents. These polymers have potential applications in engineering plastics and membrane materials due to their distinguished properties (Xiao et al., 2003).

Synthesis and Structural Characterization

Research has also been conducted on the synthesis and structural characterization of new fluorine-substituted phthalides, starting from γ-keto acids similar to 4-(4-Fluorobenzoyl)isophthalic acid. These compounds, upon reaction with various phenolic compounds, yielded phthalides with established structures based on spectral data and chemical reactions. Some synthesized phthalides showed antimicrobial activity, indicating their potential pharmaceutical interest (Chamoli et al., 2012).

Liquid Crystals and Mesomorphic Properties

The influence of substituents on the mesomorphic thermal stabilities of supramolecular liquid crystals has been studied. Compounds structurally related to 4-(4-Fluorobenzoyl)isophthalic acid were used to synthesize a new series of supramolecular Hydrogen Bonded Liquid Crystalline (HBLC) materials. The study showed that the position of the fluorine atom and the chain length of the proton acceptor significantly affect the mesomorphic stability and phase transition temperatures, contributing valuable insights into the design of new liquid crystalline materials (Bhagavath et al., 2013).

Safety And Hazards

The safety data sheet for 4-Fluorobenzoic acid, a related compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(4-fluorobenzoyl)benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO5/c16-10-4-1-8(2-5-10)13(17)11-6-3-9(14(18)19)7-12(11)15(20)21/h1-7H,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUHTPARUDQETP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431514
Record name 4-(4-FLUOROBENZOYL)ISOPHTHALIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorobenzoyl)isophthalic acid

CAS RN

1645-24-5
Record name 4-(4-FLUOROBENZOYL)ISOPHTHALIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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